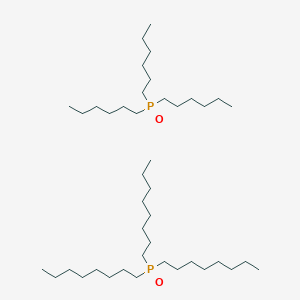
Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide are organophosphorus compounds with the chemical formulas C18H39OP and C24H51OP, respectively. These compounds are known for their use as extraction agents and stabilizers in various chemical processes. They are characterized by their high lipophilicity and ability to act as Lewis bases due to the partial negative charge on the oxygen atom.
Mechanism of Action
- Binding Affinity : Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide requires affinity to bind to a receptor. Receptors are essential for mediating cellular responses to drugs. The compound’s binding affinity determines its potency and efficacy in eliciting a response .
- Metal Ion Binding : this compound is highly polar due to the dipolar phosphorus-oxygen bond. This polarity allows it to bind to metal ions. The octyl groups confer solubility in low-polarity solvents like kerosene .
- Multiple Mechanisms : Depending on receptor specificity, expression in various tissues, and local drug concentration, this compound can bind to different types of receptors. Consequently, it may have multiple actions and mechanisms to produce those effects .
- Bioavailability : Factors like solubility, protein binding, and metabolism influence its bioavailability .
- Environmental factors, such as temperature, pH, and solvent polarity, can influence the compound’s stability, efficacy, and action. For example, its solubility in nonpolar solvents like kerosene suggests that environmental polarity plays a role .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide are typically synthesized through the oxidation of their corresponding phosphines. For example, tri-n-octylphosphine oxide is prepared by oxidizing tri-n-octylphosphine, which is produced by the alkylation of phosphorus trichloride . The oxidation process can be carried out using oxidizing agents such as hydrogen peroxide or oxygen under controlled conditions.
Industrial Production Methods
In industrial settings, the production of these compounds involves large-scale oxidation reactions. The process is optimized to ensure high yields and purity. The reaction conditions, such as temperature, pressure, and the choice of oxidizing agent, are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide undergo various chemical reactions, including:
Oxidation: These compounds can be further oxidized to form higher oxidation state products.
Reduction: They can be reduced back to their corresponding phosphines.
Substitution: The phosphine oxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction produces the corresponding phosphines .
Scientific Research Applications
Tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide have a wide range of applications in scientific research:
Chemistry: Used as extraction agents for metals, especially uranium, zirconium, and hafnium.
Biology: Employed in the extraction of biological molecules and as reagents in biochemical assays.
Medicine: Investigated for their potential use in drug delivery systems due to their lipophilicity and ability to form complexes with various molecules.
Industry: Utilized in the solvent extraction of metals and as additives in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Trioctylphosphine oxide: Similar in structure and properties, used in similar applications.
Tributylphosphine oxide: Another phosphine oxide with similar extraction and stabilization properties.
Uniqueness
Tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide are unique due to their specific alkyl chain lengths, which confer distinct solubility and lipophilicity properties. These characteristics make them particularly suitable for certain extraction and stabilization applications where other phosphine oxides may not be as effective .
Properties
IUPAC Name |
1-dihexylphosphorylhexane;1-dioctylphosphoryloctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51OP.C18H39OP/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-24H2,1-3H3;4-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKPOSFWUCCSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC.CCCCCCP(=O)(CCCCCC)CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H90O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
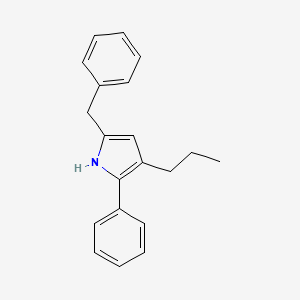
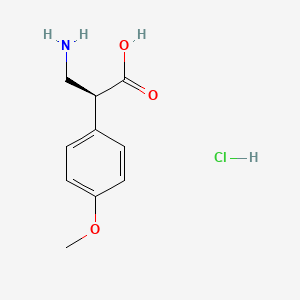

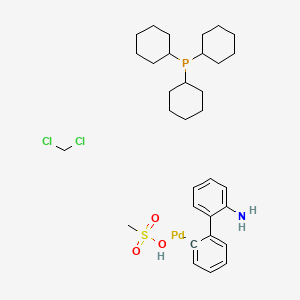
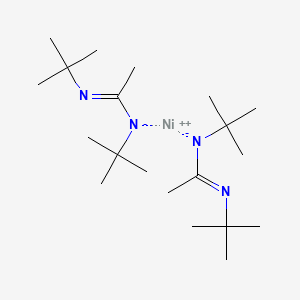


![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![[(1R,2R)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B6309834.png)



![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)
![1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride](/img/structure/B6309885.png)
